RIG-1 modulator 1
Overview
Description
RIG-1 modulator 1 is an antiviral compound that has shown potential in the treatment of various viral infections, including influenza virus, hepatitis B virus, hepatitis C virus, and human immunodeficiency virus . This compound is derived from patent WO 2015172099 A1 and is known for its high purity and effectiveness .
Mechanism of Action
Target of Action
The primary target of the RIG-1 modulator 1 is the Retinoic acid-inducible gene-I (RIG-I) . RIG-I is a pattern recognition receptor (PRR) that plays a critical role in triggering antiviral and inflammatory responses for the control of viral replication in response to cytoplasmic virus-specific RNA structures .
Biochemical Analysis
Biochemical Properties
RIG-1 modulator 1 interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly in the context of viral infections
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to trigger a signaling cascade that stimulates the transcription of interferons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon encounter with the triphosphorylated terminus of blunt-ended viral RNA duplexes, the receptor changes conformation and releases a pair of signaling domains (CARDs) that interact with an adapter protein (MAVS), thereby triggering a signaling cascade .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of RIG-1 modulator 1 requires large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
RIG-1 modulator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
RIG-1 modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Investigated for its role in modulating immune responses and viral replication.
Medicine: Explored as a potential therapeutic agent for treating viral infections, including influenza, hepatitis B, hepatitis C, and human immunodeficiency virus.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
MDA5 modulator: Another compound targeting the melanoma differentiation-associated protein 5 (MDA5) pathway, similar to RIG-I.
LGP2 modulator: Targets the laboratory of genetics and physiology 2 (LGP2) pathway, another member of the RIG-I-like receptor family.
Uniqueness
RIG-1 modulator 1 is unique in its high specificity and potency in targeting the RIG-I pathway. Its ability to modulate immune responses and inhibit viral replication makes it a valuable tool in antiviral research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORUPPJGOWQYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138532 | |
Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428729-63-8 | |
Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428729-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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